Clobenzorex
Overview
Description
Clobenzorex is a stimulant drug belonging to the amphetamine chemical class. It is primarily used as an appetite suppressant and is legally distributed in Mexico under the trade name Asenlix . This compound is an N-substituted amphetamine prodrug that is metabolized into 4-hydroxythis compound and dextroamphetamine after ingestion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clobenzorex can be synthesized through a condensation reaction between amphetamine and 2-chlorobenzaldehyde, forming a Schiff base. This intermediate is then reduced using sodium borohydride to yield this compound . Another method involves the reduction of the amide with lithium aluminium hydride.
Industrial Production Methods: In commercial production, this compound is supplied as the hydrochloride salt in green-tinted capsules .
Chemical Reactions Analysis
Types of Reactions: Clobenzorex undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form 4-hydroxythis compound.
Reduction: The synthesis of this compound itself involves the reduction of a Schiff base intermediate.
Substitution: The compound can undergo substitution reactions, particularly involving the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminium hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products:
Oxidation: 4-hydroxythis compound.
Reduction: this compound from its Schiff base intermediate.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
Clobenzorex has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying amphetamine derivatives.
Biology: Studied for its effects on motor behavior and neuroinflammation in animal models.
Medicine: Used as an anorectic drug in the treatment of obesity.
Industry: Employed in the development of weight-management pharmaceuticals.
Mechanism of Action
Clobenzorex functions by influencing the brain’s neurotransmitter systems. It stimulates the release of norepinephrine and dopamine, two neurotransmitters that play pivotal roles in regulating appetite and mood . This mechanism is similar to that of other amphetamines, leading to increased levels of these neurotransmitters in the synaptic cleft, which suppresses appetite and enhances alertness.
Comparison with Similar Compounds
Amphetamine: Both Clobenzorex and amphetamine are stimulants that increase the levels of norepinephrine and dopamine.
Methamphetamine: Similar in structure and function, but methamphetamine has a higher potential for abuse and neurotoxicity.
Phentermine: Another appetite suppressant, but with a different chemical structure and slightly different pharmacological profile.
Uniqueness of this compound: this compound is unique in that it is a prodrug, meaning it is metabolized into active compounds (4-hydroxythis compound and dextroamphetamine) after ingestion . This property allows for a more gradual onset of effects compared to other stimulants like amphetamine and methamphetamine .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17/h2-10,13,18H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXXRIXDSAEIOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048409 | |
Record name | Clobenzorex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clobenzorex | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
133 °C | |
Record name | Clobenzorex | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
76553-22-5, 13364-32-4 | |
Record name | N-[(2-Chlorophenyl)methyl]-α-methylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76553-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clobenzorex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clobenzorex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Clobenzorex | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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